molecular formula C14H17NO2 B2552133 1-Phenyl-3-propanoylpiperidin-2-one CAS No. 1791423-97-6

1-Phenyl-3-propanoylpiperidin-2-one

Cat. No.: B2552133
CAS No.: 1791423-97-6
M. Wt: 231.295
InChI Key: JOSIKHOZAKKEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-propanoylpiperidin-2-one is an organic compound with the molecular formula C14H17NO2 It is a piperidine derivative, characterized by a phenyl group attached to a propanoyl-piperidinone structure

Scientific Research Applications

1-Phenyl-3-propanoylpiperidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-propanoylpiperidin-2-one can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation, resulting in high yields and shorter reaction times . The reaction conditions typically include:

    Microwave irradiation: Enhances reaction rates and yields.

    Solvent-free conditions: Environmentally friendly and cost-effective.

    Catalyst-free: Simplifies the process and reduces costs.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as solvent-free and catalyst-free reactions, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

1-Phenyl-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed:

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects . The compound’s structure allows it to fit into active sites of enzymes or receptors, influencing their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

1-Phenyl-3-propanoylpiperidin-2-one can be compared with other piperidine derivatives, such as:

Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activities

Properties

IUPAC Name

1-phenyl-3-propanoylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-13(16)12-9-6-10-15(14(12)17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSIKHOZAKKEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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